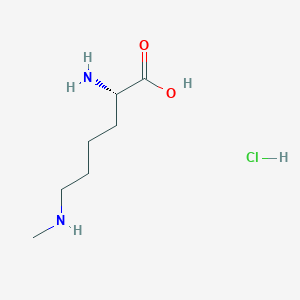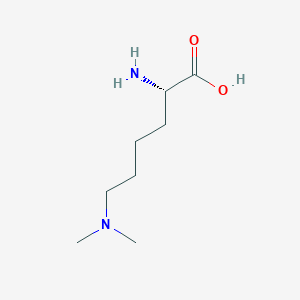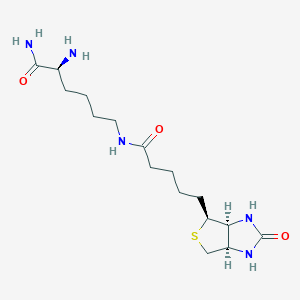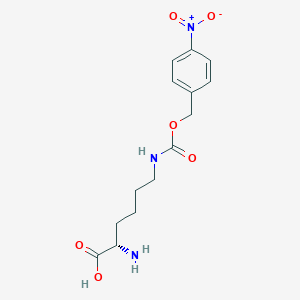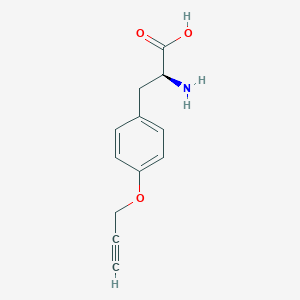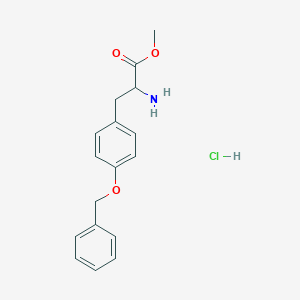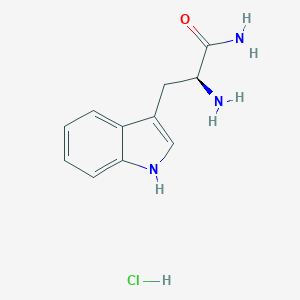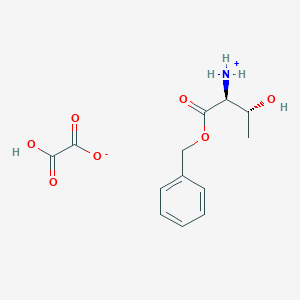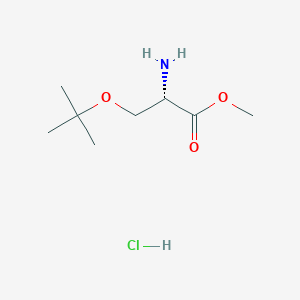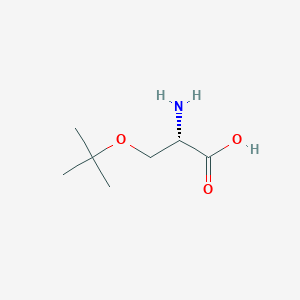
5-tert-Butyl 1-methyl L-glutamate hydrochloride
Descripción general
Descripción
5-tert-Butyl 1-methyl L-glutamate hydrochloride is a derivative of glutamic acid .
Synthesis Analysis
This compound is suitable for solution phase peptide synthesis .Molecular Structure Analysis
The linear formula of this compound is (CH3)3COOCCH2CH2CH(NH2)COOCH3. Its molecular weight is 253.72 .Chemical Reactions Analysis
This compound is used in solution phase peptide synthesis . It has been found to have cross-reactivity in certain species, which must be investigated individually for each product .Physical And Chemical Properties Analysis
The molecular weight of 5-tert-Butyl 1-methyl L-glutamate hydrochloride is 253.72 g/mol . The physical state at 20 degrees Celsius is solid .Aplicaciones Científicas De Investigación
Antibody Drug Conjugates (ADCs)
H-Glu(OtBu)-OMe.HCl: is used as a non-cleavable ADC linker in the synthesis of antibody drug conjugates. ADCs are a class of targeted therapy drugs that combine an antibody specific to cancer cells with a toxin to kill them .
PROTAC Linker
This compound is also an alkyl chain-based PROTAC linker that can be used to synthesize PROTACs (PROteolysis TArgeting Chimeras). PROTACs are molecules designed to degrade specific proteins within cells .
Solid Phase Peptide Synthesis (SPPS)
The compound is used in pre-loaded resins for SPPS to synthesize protected peptide acids containing a C-terminal glutamic acid amino-acid residue. Cleavage of the protected peptide is effected by treatment with specific solutions .
Mecanismo De Acción
Target of Action
H-Glu(OtBu)-OMe.HCl, also known as L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific antibodies and proteins that are intended to be conjugated or degraded .
Mode of Action
As a non-cleavable ADC linker, H-Glu(OtBu)-OMe.HCl connects an antibody to a cytotoxic drug . This allows the antibody to direct the drug to a specific target cell, thereby reducing the impact on non-target cells . As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This enables the degradation of the target protein via the intracellular ubiquitin-proteasome system .
Biochemical Pathways
The biochemical pathways affected by H-Glu(OtBu)-OMe.HCl are dependent on the specific antibodies or proteins targeted by the ADCs or PROTACs it helps to form . By directing cytotoxic drugs to specific cells or causing the degradation of specific proteins, it can influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of H-Glu(OtBu)-OMeAs a component of adcs or protacs, its pharmacokinetics would be largely determined by the properties of the conjugated antibody or protein and the characteristics of the cytotoxic drug or ligase ligand .
Result of Action
The molecular and cellular effects of H-Glu(OtBu)-OMe.HCl’s action are primarily the result of the cytotoxic action of the ADCs or the protein degradation caused by the PROTACs it forms . These effects can include the death of target cells in the case of ADCs, or the alteration of cellular functions due to the degradation of specific proteins in the case of PROTACs .
Action Environment
The action, efficacy, and stability of H-Glu(OtBu)-OMe.HCl are influenced by various environmental factors. These can include the physiological conditions within the body, such as pH and temperature, as well as the presence of other molecules that can interact with the ADCs or PROTACs
Propiedades
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPACFSZQWAQF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211394 | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
CAS RN |
6234-01-1 | |
| Record name | L-Glutamic acid, 5-(1,1-dimethylethyl) 1-methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl 1-methyl L-glutamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




